(Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile
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Overview
Description
(Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile is an organic compound characterized by its unique structure, which includes a butylphenyl group, a methoxyphenylsulfonyl group, and an acrylonitrile moiety
Preparation Methods
The synthesis of (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butylphenylamine intermediate: This can be achieved by reacting 4-butylphenylamine with appropriate reagents under controlled conditions.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acrylonitrile addition: Finally, the sulfonylated intermediate undergoes a reaction with acrylonitrile under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
(Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or other nucleophiles.
Scientific Research Applications
(Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile stands out due to its unique combination of functional groups. Similar compounds include:
- (Z)-3-((4-methylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile
- (Z)-3-((4-ethylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile
- (Z)-3-((4-propylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile
These compounds share structural similarities but differ in the alkyl group attached to the phenyl ring, which can influence their reactivity and applications.
Properties
IUPAC Name |
(Z)-3-(4-butylanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-4-5-16-6-8-17(9-7-16)22-15-20(14-21)26(23,24)19-12-10-18(25-2)11-13-19/h6-13,15,22H,3-5H2,1-2H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQRUXFQCZVJFW-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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